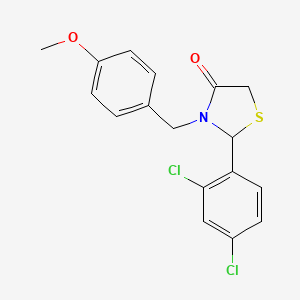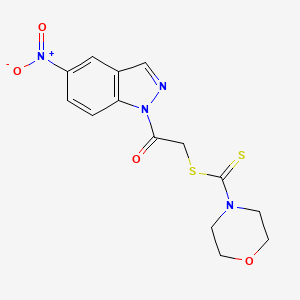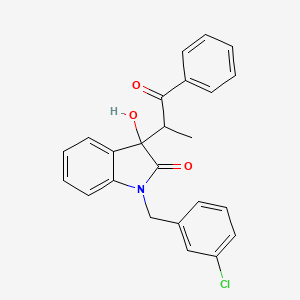![molecular formula C11H14N2O4 B15283883 3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B15283883.png)
3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid is a complex organic compound that features a cyclopentane ring substituted with a carboxylic acid group and an isoxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the isoxazole ring through a [3+2] cycloaddition reaction involving aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole moiety could play a key role in binding to these targets, while the cyclopentane ring and carboxylic acid group might influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound shares the isoxazole moiety and has been studied for its potential in peptide synthesis.
3-Amino-5-methylisoxazole: Another related compound, known for its reactivity in heterocyclizations involving pyruvic acids.
Uniqueness
3-{[(5-Methyl-3-isoxazolyl)amino]carbonyl}cyclopentanecarboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c1-6-4-9(13-17-6)12-10(14)7-2-3-8(5-7)11(15)16/h4,7-8H,2-3,5H2,1H3,(H,15,16)(H,12,13,14) |
Clave InChI |
AKBTUZWSTIORSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)NC(=O)C2CCC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Butylamino)methyl]phenoxy}acetic acid](/img/structure/B15283803.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283807.png)
![N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283811.png)
![Methyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B15283819.png)
![3-(2,6-Dichlorophenyl)[1,2,3]triazolo[5,1-c][1,2,4]benzotriazine 5-oxide](/img/structure/B15283827.png)
![6-(2-Iodophenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283846.png)
![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B15283854.png)
![3-bromo-N'-[(1Z)-1-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)ethyl]benzohydrazide](/img/structure/B15283860.png)
![N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283869.png)



![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-4-methylaniline](/img/structure/B15283908.png)
![2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15283909.png)
